molecular formula C22H22O5 B2396333 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one CAS No. 160031-22-1

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one

Cat. No. B2396333
CAS RN: 160031-22-1
M. Wt: 366.413
InChI Key: ZAAKASAEKAXHNE-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one” seems to be a complex organic molecule. Compounds with a similar structure, such as “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde”, have been used in early discovery research . Another compound, “N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide”, also known as DBM, has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action for these compounds can vary widely depending on their specific structure and the biological system they interact with. For instance, DBM exerts its effects by activating a specific pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. For instance, “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde” has been classified as a skin irritant and sensitizer .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-3-5-18-21(14-6-7-17-20(11-14)26-9-8-25-17)22(24)15-10-13(4-2)16(23)12-19(15)27-18/h6-7,10-12,23H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAKASAEKAXHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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